

Application Notes and Protocols for Fabricating MEMS Structures with TMAH Etching

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetramethylammonium

Cat. No.: B10760175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Micro-Electro-Mechanical Systems (MEMS) structures using **Tetramethylammonium** Hydroxide (TMAH) etching. TMAH is a widely used anisotropic etchant in MEMS fabrication due to its compatibility with CMOS processes, high selectivity, and relatively low toxicity compared to other alkaline etchants like KOH and EDP.[1][2]

Introduction to TMAH Etching

Tetramethylammonium hydroxide ($(\text{CH}_3)_4\text{NOH}$) is a quaternary ammonium salt that serves as an effective anisotropic etchant for silicon.[3] Anisotropic etching means that the etch rate is dependent on the crystallographic orientation of the silicon wafer.[4][5] This property is crucial for creating precise three-dimensional microstructures, such as diaphragms, cantilevers, and channels, which are fundamental components of many MEMS devices.[4][6]

The etching process in TMAH solutions is a chemical reaction where silicon is oxidized and then dissolved by the hydroxide ions. The etch rate is significantly different for various silicon crystal planes, with the {111} plane having the slowest etch rate, which acts as a natural etch stop.[5] This characteristic allows for the fabrication of well-defined structures with specific geometries.

Advantages of TMAH in MEMS Fabrication:

- **CMOS Compatibility:** TMAH does not introduce mobile ions like potassium (K⁺), making it compatible with integrated circuit (IC) fabrication processes.[\[7\]](#)
- **High Selectivity:** TMAH exhibits high etch selectivity between silicon and common masking materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).[\[8\]](#)[\[9\]](#)
- **Safety:** While still a hazardous chemical requiring careful handling, TMAH is considered less toxic than other anisotropic etchants like EDP (ethylenediamine pyrocatechol).[\[1\]](#)
- **Smooth Surface Finish:** TMAH etching can produce very smooth silicon surfaces, which is critical for the performance of many MEMS devices.[\[4\]](#)

Process Parameters and Their Effects

The outcome of the TMAH etching process is highly dependent on several key parameters. Understanding and controlling these parameters is essential for achieving reproducible and desired results.

TMAH Concentration

The concentration of the TMAH solution significantly influences the etch rate of silicon and the resulting surface morphology. Generally, lower concentrations of TMAH result in higher etch rates for the Si{100} plane, but can also lead to increased surface roughness in the form of hillocks.[\[10\]](#)[\[11\]](#) Higher concentrations (e.g., 25 wt%) are often preferred as they provide a smoother etched surface and better etch selectivity between silicon and silicon dioxide.[\[12\]](#)

Temperature

The etching temperature is a critical parameter that directly affects the etch rate. As the temperature increases, the etch rate of silicon increases exponentially.[\[13\]](#) However, higher temperatures can also increase the etch rate of masking materials and may lead to a rougher surface finish if not properly controlled.[\[4\]](#) A typical temperature range for TMAH etching is 70-90°C.[\[14\]](#)

Additives

Various additives can be introduced to the TMAH solution to modify its etching characteristics.

- **Surfactants:** Non-ionic surfactants like Triton X-100 or NC-200 can be added to the TMAH solution to improve the surface smoothness of the etched silicon and reduce undercutting at convex corners.[\[6\]](#)[\[15\]](#)
- **Isopropyl Alcohol (IPA):** The addition of IPA to the TMAH solution can also enhance the smoothness of the etched surface.[\[16\]](#) However, it may also decrease the etch rate of silicon.[\[13\]](#)
- **Pyrazine:** Adding pyrazine to a TMAH solution can increase the etch rate of (100) silicon.[\[13\]](#)
- **Oxidizing Agents:** The addition of oxidizing agents like ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$) can increase the silicon etch rate and improve the flatness of the etched surface.[\[1\]](#)[\[10\]](#)
- **Dissolved Silicon:** Dissolving silicon in the TMAH solution can significantly reduce the etch rate of aluminum, which is crucial for post-CMOS processing where aluminum metallization is present.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for TMAH etching processes gathered from various sources.

Table 1: Etch Rates of Silicon in Pure TMAH Solutions

TMAH Conc. (wt%)	Temperature (°C)	Si(100) Etch Rate (μm/min)	Si(110) Etch Rate (μm/min)	Si(111) Etch Rate (μm/min)	Reference(s)
5	70	~0.6 (max)	-	-	[8]
10	80	-	-	-	[8]
20	80	~0.7	-	-	[8]
22	80	-	-	-	[8]
25	85	0.5	-	-	[3]
25	80	-	-	-	[17]
30	70	~0.2	-	-	[8]
40	70	~0.1	-	-	[8]

Table 2: Etch Rates of Silicon with Additives

TMAH Conc. (wt%)	Additive	Temperature (°C)	Si(100) Etch Rate (μm/min)	Notes	Reference(s)
25	0.1% v/v NC-200	60	Reasonable	Smooth surfaces, minimum undercutting	[6]
20	0.5 g/100 ml pyrazine	95	1.79	Faster than pure TMAH	[13]
5	0.5 wt% (NH ₄) ₂ S ₂ O ₈	85	0.9 - 1.0	Zero aluminum etching rate	[7]
25	10 vol% IPA	65	-	Wider silicon nanowires	[16]
25	20 vol% IPA	65	-	Wider silicon nanowires	[16]
25	30 vol% IPA	65	-	Smoother surface	[16]

Table 3: Etch Rates of Masking Materials and Aluminum

Material	Etchant Composition	Temperature (°C)	Etch Rate	Reference(s)
SiO ₂ (Thermal)	25 wt% TMAH	-	Very low (high selectivity)	[8][18]
Si ₃ N ₄ (LPCVD)	TMAH	-	Almost no etching	[8]
Aluminum	10 wt% TMAH	80	High	[8]
Aluminum	10 wt% TMAH + 1.25 mol/L dissolved Si	80	< 0.01 μm/min	[8]
Aluminum	22 wt% TMAH + 3.2 mol/L dissolved Si	80	< 0.01 μm/min	[8]

Experimental Protocols

General Safety Precautions

TMAH is a toxic and corrosive chemical that can be fatal if ingested or absorbed through the skin.[19][20] It can cause severe burns to any area of contact.[19] Always handle TMAH in a certified chemical fume hood with appropriate personal protective equipment (PPE).[21]

Mandatory PPE:

- Eye Protection: Safety glasses and a face shield are required.[3]
- Gloves: Chemical-resistant gloves (e.g., black neoprene or TRIonic) must be worn. Always check gloves for leaks before use.[3][19]
- Protective Clothing: A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are mandatory. No exposed skin is allowed.[3][21]

Emergency Procedures:

- Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[3\]](#)[\[20\]](#)
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[\[3\]](#)
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[3\]](#)
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[\[3\]](#)

Protocol for Bulk Micromachining of a Silicon Diaphragm

This protocol outlines the steps for fabricating a simple silicon diaphragm using TMAH etching with a silicon dioxide (SiO_2) mask.

Materials and Equipment:

- Single-crystal (100) silicon wafer
- TMAH solution (e.g., 25 wt% in water)
- Deionized (DI) water
- Buffered Oxide Etch (BOE) or Hydrofluoric acid (HF) solution
- Acetone
- Photoresist and developer
- Photomask with diaphragm pattern
- Mask aligner and UV light source
- Furnace for thermal oxidation
- Heated water bath or hot plate with a reflux condenser

- Glass beakers
- Wafer holders (Teflon)
- Surface profiler or microscope for measurements

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for MEMS diaphragm fabrication using TMAH etching.

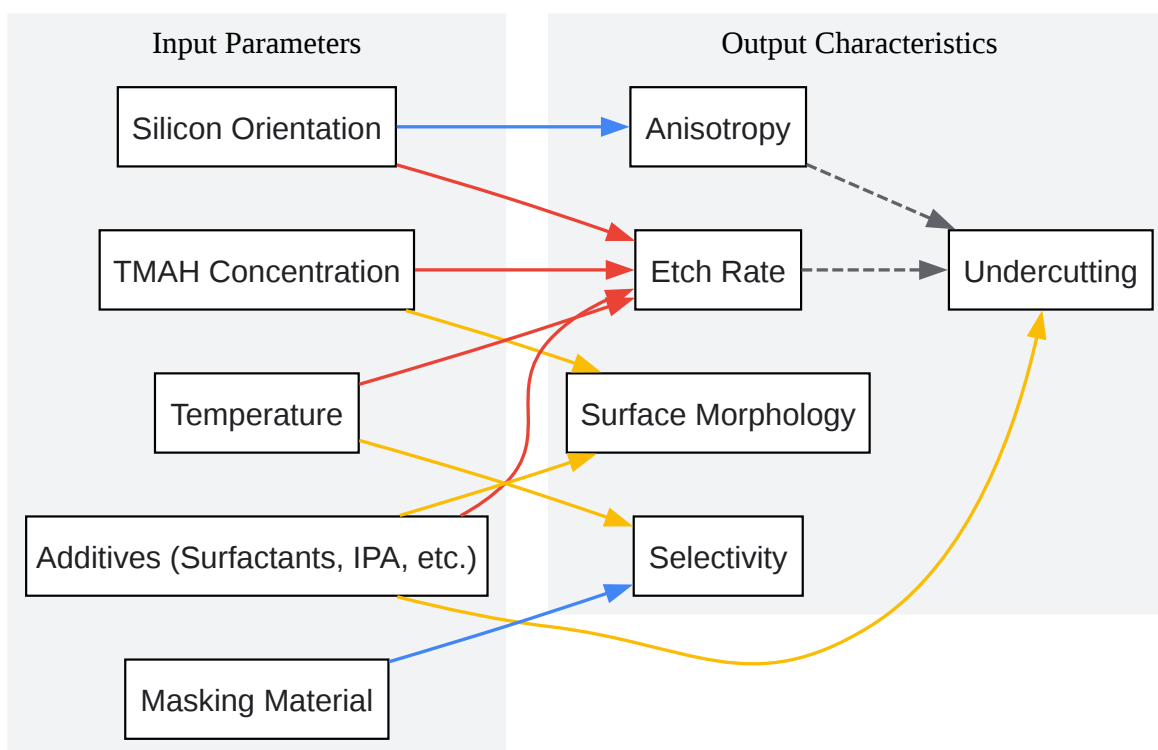
Procedure:

- **Wafer Cleaning:** Start with a thorough cleaning of the (100) silicon wafer using a standard RCA cleaning procedure to remove any organic and inorganic contaminants.
- **Masking Layer Deposition:** Grow a layer of thermal silicon dioxide (SiO_2) on the wafer. The thickness of the oxide will depend on the desired etch depth and the selectivity of the TMAH solution. A thickness of 1-2 μm is common for deep etching.
- **Photolithography:** a. Apply a layer of positive photoresist to the backside of the wafer. b. Soft bake the wafer to remove the solvent from the photoresist. c. Align the photomask with the desired diaphragm pattern on the backside of the wafer and expose it to UV light. d. Develop the photoresist to remove the exposed areas, creating a window in the resist. e. Hard bake the wafer to improve the adhesion and chemical resistance of the photoresist.
- **Pattern Transfer to Masking Layer:** a. Immerse the wafer in a BOE or dilute HF solution to etch the SiO_2 in the windows opened by the photoresist. b. Rinse the wafer thoroughly with DI water and dry it.
- **Photoresist Stripping:** Remove the remaining photoresist using acetone or a dedicated resist stripper. Rinse with DI water and dry.
- **Native Oxide Removal:** Just before the TMAH etching, dip the wafer in a dilute HF or BOE solution for a few seconds to remove the native oxide from the exposed silicon surface.^[18] This step is crucial for uniform etching. Immediately rinse with DI water.
- **TMAH Anisotropic Etching:** a. Preheat the TMAH solution to the desired temperature (e.g., 80°C) in a glass beaker placed in a heated water bath or on a hot plate. Use a reflux condenser to maintain a constant concentration of the TMAH solution during the etching process.^[6] b. Carefully place the wafer in the heated TMAH solution using a Teflon holder. c. Etch for the calculated time required to achieve the desired diaphragm thickness. The etch time will depend on the etch rate of the specific TMAH concentration and temperature being used. Agitation can be used to improve etch uniformity.^[3]
- **Etch Termination and Rinsing:** a. Remove the wafer from the TMAH solution and immediately immerse it in a beaker of DI water to stop the etching process. b. Rinse the wafer thoroughly in a cascade of DI water beakers. c. Dry the wafer using a nitrogen gun or by spin drying.

- Inspection: Inspect the fabricated diaphragm using a microscope to check for defects and measure its thickness using a surface profiler.

Logical Relationships in TMAH Etching

The interplay of various parameters in TMAH etching determines the final outcome. The following diagram illustrates the key logical relationships.



[Click to download full resolution via product page](#)

Caption: Logical relationships of parameters in TMAH etching.

This diagram illustrates how input parameters such as TMAH concentration, temperature, and additives influence the output characteristics of the etching process, including etch rate, surface morphology, and selectivity. Understanding these relationships is key to optimizing the fabrication of MEMS structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Optimization of TMAH etching for MEMS [cris.fbk.eu]
- 3. filelist.tudelft.nl [filelist.tudelft.nl]
- 4. researchplateau.com [researchplateau.com]
- 5. sibbranchwafer.com [sibbranchwafer.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 9. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 10. The Etching Characteristics of TMAH/AP for the Diaphragm Fabrication of Pressure Sensors -Journal of the Semiconductor & Display Technology [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 14. Influence of masking layer stress on anisotropic silicon etching in TMAH solutions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. researchgate.net [researchgate.net]
- 16. BJNANO - Effect of tetramethylammonium hydroxide/isopropyl alcohol wet etching on geometry and surface roughness of silicon nanowires fabricated by AFM lithography [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. concordia.ca [concordia.ca]

- 20. ehs.yale.edu [ehs.yale.edu]
- 21. - Division of Research Safety | Illinois [drs.illinois.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Fabricating MEMS Structures with TMAH Etching]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10760175#method-for-fabricating-mems-structures-with-tmah-etching>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com